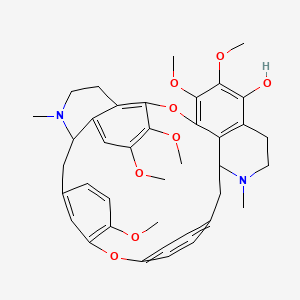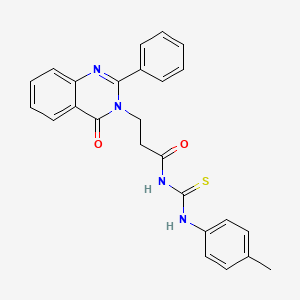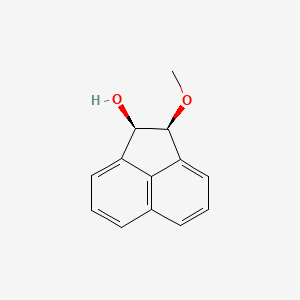
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is an organic compound with the molecular formula C12H10O It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- can be synthesized through several synthetic routes. One common method involves the reduction of acenaphthenequinone using sodium borohydride in the presence of methanol. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- often involves the catalytic hydrogenation of acenaphthenequinone. This process is carried out in large-scale reactors under controlled temperature and pressure conditions to ensure efficient conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield acenaphthene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthene.
Substitution: Various substituted acenaphthylenol derivatives.
Applications De Recherche Scientifique
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacks the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene with a quinone structure.
1,2-Dihydroacenaphthylen-1-ol: A closely related compound with a similar molecular structure.
Uniqueness
1-Acenaphthylenol, 1,2-dihydro-2-methoxy-, cis- is unique due to its specific hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects.
Propriétés
Numéro CAS |
76177-02-1 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1R,2S)-2-methoxy-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C13H12O2/c1-15-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,12-14H,1H3/t12-,13+/m1/s1 |
Clé InChI |
TZXDRLXEATUXAZ-OLZOCXBDSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O |
SMILES canonique |
COC1C(C2=CC=CC3=C2C1=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


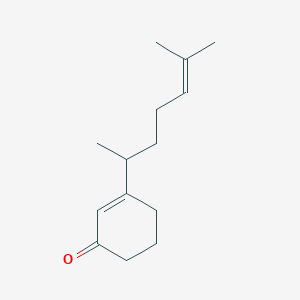
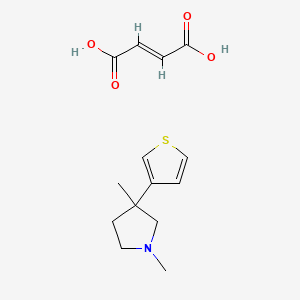
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
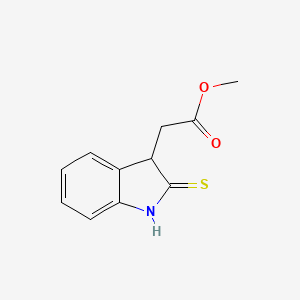
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
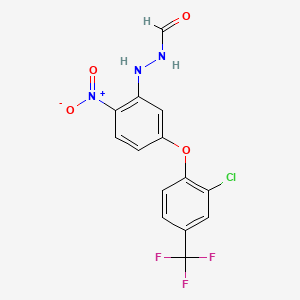
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
